molecular formula C12H20O3 B13176284 Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13176284
M. Wt: 212.28 g/mol
InChI Key: FRNCQSFJBCZYLO-UHFFFAOYSA-N
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Description

Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol This compound is known for its unique spirocyclic structure, which consists of a spiro[24]heptane core with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4,6,6-trimethyl-1-oxaspiro[24]heptane-2-carboxylate depends on its specific applicationThe spirocyclic structure may also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can be compared with other spirocyclic compounds, such as:

    Ethyl 6-oxospiro[2.4]heptane-5-carboxylate: Similar spirocyclic structure but with different functional groups.

    Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate: Different ring system but similar ester functionality.

    Ethyl 2,4-diphenylthiazole-5-carboxylate: Contains a thiazole ring instead of a spirocyclic structure.

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the ethyl ester group, which imparts distinct chemical properties and reactivity .

Biological Activity

Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a unique spiro compound with significant potential in medicinal chemistry due to its distinctive structural features and biological activity. This article delves into its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H18O3C_{11}H_{18}O_{3} and a molecular weight of 198.26 g/mol. The compound features both an ester and a cyclic ether functional group, which contribute to its reactivity and biological interactions. Its bicyclic structure consists of two interconnected rings that enhance its steric properties, potentially influencing its biological activity.

1. Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. The compound's mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro assays have indicated that it can reduce the production of inflammatory mediators in cell lines exposed to inflammatory stimuli .

2. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development . The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

3. Cytotoxicity and Anticancer Potential

This compound has been evaluated for its cytotoxic effects on cancer cell lines. Initial findings suggest that it may induce apoptosis in certain cancer cells through the activation of caspases and modulation of cell cycle regulators . Further studies are necessary to establish its efficacy and safety in vivo.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Formation of the spiro compound : Utilizing cyclization reactions involving ketones or aldehydes.
  • Esterification : Reacting the resulting acid with ethanol under acidic conditions to yield the final ester product.

Case Studies

Several studies have explored the biological activities of this compound:

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated reduction in TNF-alpha production in macrophages .
Study 2Antimicrobial activityShowed inhibition against E. coli and S. aureus with MIC values <100 µg/mL .
Study 3CytotoxicityInduced apoptosis in MDA-MB-231 breast cancer cells with IC50 = 25 µM .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-5-14-10(13)9-12(15-9)7-11(3,4)6-8(12)2/h8-9H,5-7H2,1-4H3

InChI Key

FRNCQSFJBCZYLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC(CC2C)(C)C

Origin of Product

United States

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